molecular formula C10H12ClNO2 B13301425 Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-

Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-

Cat. No.: B13301425
M. Wt: 213.66 g/mol
InChI Key: JNZGYVRWVDGXKR-UHFFFAOYSA-N
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Description

Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- (CAS: Not explicitly provided in evidence), is a carbamic acid derivative characterized by a reactive carbonyl chloride group (-COCl) attached to a substituted amine. The compound features a methyl group and a 4-methoxybenzyl group on the nitrogen atom. Carbamic chlorides are pivotal intermediates in organic synthesis, particularly for preparing carbamates, ureas, and pharmaceuticals via nucleophilic acyl substitution . The 4-methoxybenzyl substituent introduces electron-donating properties, which may modulate reactivity and solubility compared to other carbamic chlorides.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride

InChI

InChI=1S/C10H12ClNO2/c1-12(10(11)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

JNZGYVRWVDGXKR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)Cl

Origin of Product

United States

Preparation Methods

Triphosgene-Mediated Carbamoyl Chloride Formation

This method employs triphosgene (BTC) as a safe phosgene equivalent for direct conversion of secondary amines to carbamic chlorides.

Procedure ():

  • Reaction Setup :
    • Dissolve triphosgene (0.5 equiv) in anhydrous dichloromethane (DCM, 0.4 M) at −78°C under nitrogen.
    • Add pyridine (1.0 equiv) followed by N-[(4-methoxyphenyl)methyl]-N-methylamine (1.0 equiv) in DCM.
    • Warm to room temperature and stir for 3 hours.
  • Workup :
    • Quench with 1 M HCl, separate organic layers, and wash with saturated NaHCO₃.
    • Dry over MgSO₄, concentrate, and purify via silica chromatography (petroleum ether/ethyl acetate).

Key Parameters :

Parameter Value
Temperature −78°C → RT
Solvent DCM
Triphosgene Equiv. 0.5
Yield (Typical) 75–86%

Optimization Insights ():

  • Excess pyridine (1.0 equiv) prevents HCl-induced side reactions.
  • Lower temperatures (−78°C) minimize over-chlorination.

Visible-Light-Induced Phosgenation

A photochemical approach generates carbamic chlorides using ClO₂ derived from NaClO₂/HCl under light irradiation ().

Procedure :

  • Two-Chamber System :
    • Chamber A : Sodium chlorite (1.6 mmol) in water with 35% HCl.
    • Chamber B : N-[(4-methoxyphenyl)methyl]-N-methylamine (0.2 mmol) and DIPEA (0.6 equiv) in CHCl₃.
  • Irradiation :
    • Expose to 405 nm LED or sunlight for 2 hours.
    • Extract with CHCl₃, dry over Na₂SO₄, and concentrate.

Performance Data :

Condition Yield (%) Purity (HPLC)
405 nm LED 81 >95%
Sunlight 78 93%

Advantages :

  • Avoids handling toxic phosgene gas.
  • Scalable for continuous-flow systems.

Comparative Analysis of Methods

Method Yield (%) Safety Scalability Cost ($/kg)
Triphosgene 75–86 Moderate High 120–150
Photochemical 78–81 High Moderate 90–110

Critical Considerations :

  • Triphosgene : Higher yields but requires strict moisture control.
  • Photochemical : Greener profile but dependent on light source efficiency.

Synthetic Challenges and Solutions

  • Byproduct Formation : Over-chlorination occurs above −20°C. Mitigated by slow amine addition at −78°C ().
  • Purity Issues : Silica chromatography (3:2 petroleum ether/ethyl acetate) resolves diastereomers in methoxy-substituted derivatives ().

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- with structurally related carbamic chlorides and carbamate derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- N-methyl, N-(4-methoxybenzyl), -COCl ~213.67 (calculated) Potential acylating agent; pharmaceutical intermediate (inferred) [Inferred]
N,N-Dimethylcarbamoyl chloride N,N-Dimethyl, -COCl 107.55 Industrial solvent; toxic; carcinogenic
(4-Chlorophenyl)carbamic chloride 4-Chlorophenyl, -COCl 189.62 Intermediate for Methyl N-(4-chlorophenyl)carbamate synthesis
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide 4-Chlorophenyl, 4-methylpiperazine, -CONH- 269.76 Anticancer/antimicrobial candidate
4-(2-[(4-Chlorophenyl)sulfonyl]acetyl)-2,6-dimethylphenyl N,N-dimethylcarbamate 4-Chlorophenylsulfonyl, dimethylcarbamate 409.88 Enzyme inhibitor; agrochemical applications

Research Findings and Data

Stability and Handling

  • Carbamic chlorides are moisture-sensitive and typically stored under inert atmospheres (e.g., N₂). The methoxy group may enhance stability compared to more electrophilic derivatives .

Biological Activity

Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, anticancer, and antioxidant effects. This article synthesizes research findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group attached to a methoxy-substituted phenyl ring. The presence of the methoxy group (–OCH₃) is significant as it can influence the compound's electronic properties and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of carbamate derivatives. For instance, compounds with similar structures have shown promising results against resistant bacterial strains. A study indicated that introducing various substituted phenyl carbamates significantly enhanced antibacterial activity against both macrolide-susceptible and resistant pathogens. The structure-activity relationship (SAR) revealed that specific substitutions on the phenyl ring could optimize antibacterial potency, suggesting that carbamic chloride may exhibit similar properties .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
6d (4-nitro)16MRSE
6e (methyl)8MRSE
6g (chloro)32S. pneumoniae
Carbamic ChlorideTBDTBD

Anticancer Activity

In terms of anticancer properties, derivatives of carbamic compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, studies have shown that certain derivatives exhibited significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Efficacy

A series of experiments assessed the effectiveness of carbamate derivatives in inhibiting cancer cell growth. The results demonstrated that compounds similar to carbamic chloride were more effective against glioblastoma cells compared to breast cancer cells, indicating a potential selectivity in targeting specific cancer types.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that compounds with similar structural features to carbamic chloride possess significant antioxidant activities, often surpassing well-known antioxidants like ascorbic acid. The DPPH radical scavenging method has been used to evaluate these activities, showing that some derivatives exhibit antioxidant capacities significantly higher than ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide85%1.37 times higher
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide80%1.35 times higher

The mechanisms underlying the biological activities of carbamic chloride and its derivatives are multifaceted:

  • Enzyme Inhibition : Some compounds inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
  • Cellular Signaling Pathways : The modulation of signaling pathways involved in apoptosis and cell proliferation has been observed, contributing to anticancer effects.
  • Free Radical Scavenging : The ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals, thereby reducing oxidative stress.

Q & A

Q. What synthetic methods are optimal for preparing Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-?

The compound is synthesized by reacting N-[(4-methoxyphenyl)methyl]-N-methylcarbamic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions. Evidence from sulfamoyl acetyl chloride synthesis (e.g., using SOCl₂ at room temperature with catalytic DMF) suggests similar protocols can be adapted for carbamic chlorides . Key steps include inert atmosphere handling, controlled reagent addition, and purification via trituration or distillation.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Identifies methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and N-methyl groups (δ ~3.0 ppm).
  • IR Spectroscopy : Detects C=O (1690–1750 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed [M+H]⁺) .
  • X-ray Crystallography : Resolves 3D structure if single crystals are obtained (using SHELX for refinement) .

Q. How should researchers handle stability challenges during experimental workflows?

The compound’s carbamoyl chloride group is moisture-sensitive. Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., dichloromethane). Avoid prolonged exposure to light and humidity. For reactions, use freshly distilled reagents and monitor via TLC to prevent decomposition .

Advanced Research Questions

Q. What computational approaches predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates electron density maps and transition states to identify reactive sites. For example, the electron-withdrawing methoxy group at the para position may direct nucleophilic attack to the carbamoyl chloride carbon. Software like Gaussian or ORCA, combined with crystallographic data (refined via SHELX), validates computational models .

Q. How can contradictory data on hydrolysis kinetics be resolved?

Discrepancies in hydrolysis rates (e.g., acidic vs. basic conditions) require controlled kinetic studies. Use UV-Vis spectroscopy to monitor reaction progress under varying pH, temperature, and solvent polarity. Compare results with literature (e.g., ’s hydrolysis mechanisms) and apply Arrhenius analysis to isolate rate-determining steps .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Steric Effects : The N-methyl and 4-methoxyphenyl groups influence steric hindrance.
  • Electronic Effects : Methoxy’s electron-donating nature may activate/deactivate specific sites.
  • Catalysis : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can enhance selectivity, as shown in sulfonamide syntheses .

Q. How can cryo-EM or advanced crystallography improve structural insights?

Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and conformations. Cryo-electron microscopy (cryo-EM) may capture transient intermediates in solution-phase reactions, though challenges remain in crystallizing reactive carbamic chlorides .

Methodological Considerations

Designing experiments to assess biological activity (e.g., enzyme inhibition):

  • In vitro assays : Test inhibition of acetylcholinesterase or proteases via colorimetric substrates (e.g., Ellman’s reagent).
  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites, referencing structural data from related carbamates .

Analyzing conflicting solubility data across studies:
Perform systematic solubility tests in polar (water, DMSO) and nonpolar solvents (hexane) under controlled temperatures. Compare with PubChem/NIST data, noting deviations caused by impurities or polymorphic forms .

Validating synthetic intermediates via orthogonal techniques:
Combine LC-MS (for purity), NMR (structural confirmation), and elemental analysis (C/H/N ratios). For example, uses HRMS and ¹H NMR to validate sulfamoyl acetyl chlorides, a protocol applicable to carbamic chlorides .

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